Dibutyl(phenyl)arsane

Description

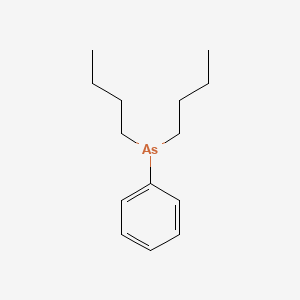

Dibutyl(phenyl)arsane is an organoarsenic compound characterized by two butyl groups and one phenyl group bonded to a central arsenic atom. While specific data on this compound are scarce in publicly available literature, its structure suggests similarities to other aryl- and alkyl-substituted arsenic derivatives. Organoarsenic compounds are historically significant in industrial applications, including polymer stabilization, agrochemicals, and chemical synthesis, though their use has declined due to toxicity concerns .

Properties

CAS No. |

21785-65-9 |

|---|---|

Molecular Formula |

C14H23As |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

dibutyl(phenyl)arsane |

InChI |

InChI=1S/C14H23As/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

BOHNWWTZVYEMMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[As](CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(phenyl)arsane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form simpler arsenic-containing compounds.

Substitution: The butyl or phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives .

Scientific Research Applications

Dibutyl(phenyl)arsane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.

Medicine: Research is ongoing to investigate its potential use in therapeutic applications, particularly in targeting cancer cells.

Mechanism of Action

The mechanism by which dibutyl(phenyl)arsane exerts its effects involves its interaction with molecular targets such as thiol groups in proteins. This interaction can lead to the formation of stable complexes, affecting the function of the target proteins. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .

Comparison with Similar Compounds

Phenylarsine Oxide (PAO)

Chemical Formula: C₆H₅AsO Synonyms: Oxophenylarsine, Arsorosobenzene Key Properties:

- Appearance : White crystalline solid (exact data unavailable in evidence).

- Molecular Weight : ~168.03 g/mol (based on formula).

- Applications : Used as a biochemical inhibitor (e.g., blocking ATPase activity) and in organic synthesis .

- Hazards : Highly toxic; targets organs through arsenic’s oxidative stress mechanisms.

Comparison with Dibutyl(phenyl)arsane :

- Structural Differences : PAO features an arsenic-oxygen double bond, while this compound has three carbon-based substituents (two butyl, one phenyl).

- Reactivity : PAO’s arsenic-oxygen bond increases electrophilicity, making it more reactive toward nucleophiles compared to the alkyl/aryl-substituted this compound.

- Toxicity : PAO’s higher oxidation state (As³⁺) likely enhances its toxicity relative to reduced arsenic species .

Dichlorophenylarsine

Chemical Formula: C₆H₅AsCl₂ Synonyms: Phenyldichloroarsine, Pfiffikus Key Properties:

Comparison with this compound :

- Substituents : Dichlorophenylarsine has two chlorine atoms, whereas this compound has butyl groups.

- Volatility : Chlorine substituents increase volatility, enhancing inhalation risks, whereas butyl groups may reduce volatility due to higher molecular weight.

Comparison with this compound :

- Elemental Core : DBPP is phosphorus-based, whereas this compound is arsenic-based.

- Toxicity : Arsenic compounds generally exhibit higher acute toxicity compared to phosphates.

- Regulatory Status : DBPP’s use is better documented in industrial settings, while arsenic derivatives face stricter regulations .

Data Table: Comparative Analysis

Research Findings and Limitations

- Gaps in Data : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Toxicity Trends : Alkyl/aryl arsenic compounds generally exhibit lower acute toxicity than their halogenated counterparts but pose chronic risks due to bioaccumulation .

- Regulatory Context : Arsenic compounds face stringent controls under frameworks like REACH, limiting their industrial use compared to phosphorus analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.